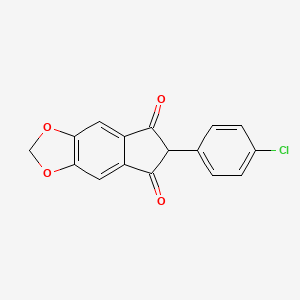
5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione is a complex organic compound that belongs to the class of benzodioxole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 1,2-dioxole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate: Another benzodioxole derivative with anti-inflammatory properties.
Benzo[d][1,3]dioxole carbaldehyde: Used in the synthesis of various derivatives with potential biological activities.
Uniqueness
6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
19225-30-0 |
|---|---|
Formule moléculaire |
C16H9ClO4 |
Poids moléculaire |
300.69 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)cyclopenta[f][1,3]benzodioxole-5,7-dione |
InChI |
InChI=1S/C16H9ClO4/c17-9-3-1-8(2-4-9)14-15(18)10-5-12-13(21-7-20-12)6-11(10)16(14)19/h1-6,14H,7H2 |
Clé InChI |
NLMMOSXJODJUCD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(C3=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


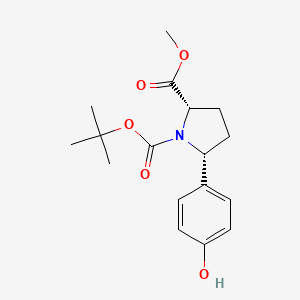
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)
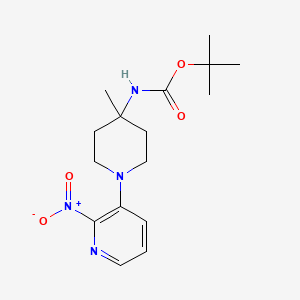

![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)

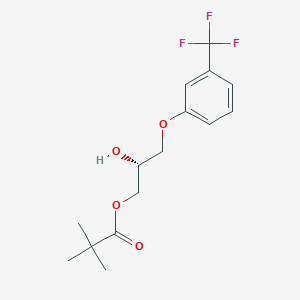
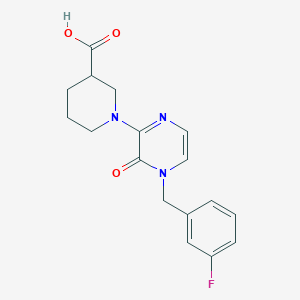
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
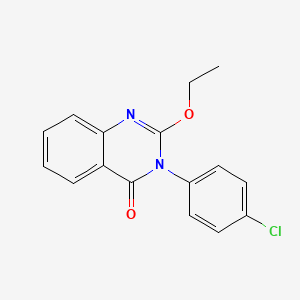
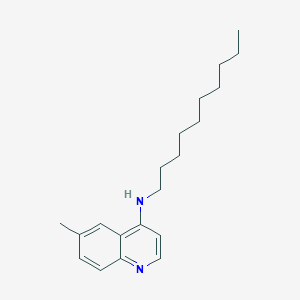
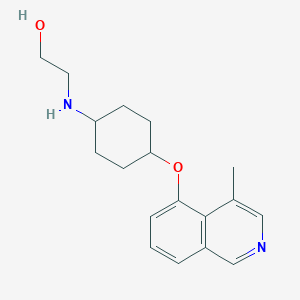
![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
